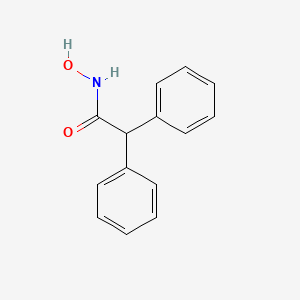

N-hydroxy-2,2-diphenylacetamide

Übersicht

Beschreibung

N-Hydroxy-2,2-Diphenylacetamid ist eine Verbindung, die für ihre signifikante Rolle als selektiver Inhibitor von Histon-Deacetylasen der Klasse IIa (HDACs) bekannt ist.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von N-Hydroxy-2,2-Diphenylacetamid beinhaltet typischerweise die Amidierung von Diphenylessigsäure mit Hydroxylamin. Eine gängige Methode umfasst die Reaktion von Diphenylessigsäure mit Hydroxylaminhydrochlorid in Gegenwart einer Base wie Natriumhydroxid. Die Reaktion wird in einem wässrigen Medium durchgeführt, und das Produkt wird durch Kristallisation isoliert .

Industrielle Produktionsmethoden

Die industrielle Produktion von N-Hydroxy-2,2-Diphenylacetamid folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Optimierung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies kann die Verwendung von kontinuierlichen Durchflussreaktoren und fortschrittlichen Reinigungstechniken wie Umkristallisation und Chromatographie umfassen .

Wirkmechanismus

Target of Action

N-hydroxy-2,2-diphenylacetamide is a novel and selective inhibitor of histone deacetylase (HDAC) class IIa . HDACs are a group of enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This is important because it plays a key role in gene expression.

Mode of Action

this compound interacts with HDACs by binding to the zinc ion at the bottom of the active site, which is essential for the enzyme’s deacetylase activity . This binding inhibits the enzymatic activity of HDACs, preventing the removal of acetyl groups from histones . As a result, the structure of the chromatin is altered, leading to an increase in gene expression .

Biochemical Pathways

The inhibition of HDACs by this compound affects various biochemical pathways. Primarily, it impacts the regulation of gene expression by altering the state of chromatin structure . This can have downstream effects on numerous biological processes, including cell cycle progression, differentiation, and apoptosis .

Result of Action

The primary result of this compound’s action is the alteration of gene expression patterns within cells . By inhibiting HDAC activity, it promotes the acetylation of histones, leading to a more relaxed chromatin structure and increased gene expression . This can have various effects on cellular function, depending on the specific genes that are upregulated.

Biochemische Analyse

Biochemical Properties

N-hydroxy-2,2-diphenylacetamide plays a crucial role in biochemical reactions, particularly as a selective inhibitor of class IIa histone deacetylases (HDACs). This compound exhibits sub-micromolar inhibitory activity against these enzymes, which are key regulators of gene expression through chromatin remodeling . The interaction of this compound with HDACs involves binding to the active site of the enzyme, thereby preventing the deacetylation of histone proteins and leading to an accumulation of acetylated histones . This interaction modulates gene expression and has potential therapeutic implications in cancer and other diseases.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By inhibiting HDACs, this compound affects the acetylation status of histones, which in turn regulates the transcription of genes involved in cell cycle control, apoptosis, and differentiation . The altered gene expression profiles can lead to changes in cell proliferation, survival, and differentiation, making this compound a potential candidate for cancer therapy . Additionally, the compound’s impact on cellular metabolism includes modulation of metabolic pathways and fluxes, further influencing cell function and viability .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the active site of class IIa HDACs, where it acts as a competitive inhibitor . This binding prevents the deacetylation of histone proteins, leading to an accumulation of acetylated histones and subsequent changes in gene expression . The inhibition of HDACs by this compound also affects the activity of other transcription factors and co-regulators, further modulating gene expression and cellular function . Additionally, this compound may influence other signaling pathways and enzymatic activities, contributing to its overall biochemical effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time, depending on factors such as stability, degradation, and long-term impact on cellular function. Studies have shown that the compound remains stable under certain conditions, allowing for sustained inhibition of HDAC activity and prolonged effects on gene expression and cellular processes . Degradation of the compound over time can lead to a decrease in its inhibitory activity and a return to baseline levels of histone acetylation . Long-term exposure to this compound may also result in adaptive cellular responses, including changes in gene expression and metabolic pathways .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages, with threshold effects observed at specific concentrations . At lower doses, the compound effectively inhibits HDAC activity and modulates gene expression without causing significant toxicity . Higher doses can lead to adverse effects, including toxicity and disruption of normal cellular function . Studies in animal models have demonstrated that the therapeutic window for this compound is relatively narrow, necessitating careful dosage optimization to achieve desired effects while minimizing toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to its biotransformation and elimination . The compound undergoes phase I and phase II metabolic reactions, resulting in the formation of metabolites that can be further conjugated and excreted . Enzymes such as cytochrome P450s and UDP-glucuronosyltransferases play key roles in the metabolism of this compound, influencing its pharmacokinetics and overall biological activity . The effects of the compound on metabolic flux and metabolite levels can also impact cellular function and viability .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . The compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its physicochemical properties and the presence of specific transporters . Once inside the cell, this compound can interact with intracellular proteins and be distributed to different cellular compartments . The localization and accumulation of the compound within specific tissues and organs can influence its overall efficacy and toxicity .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function . The compound can be targeted to specific cellular compartments, such as the nucleus, where it interacts with HDACs and other nuclear proteins . Post-translational modifications and targeting signals may direct this compound to specific organelles, influencing its localization and activity . The subcellular distribution of the compound can also affect its interactions with other biomolecules and its overall biochemical effects .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-hydroxy-2,2-diphenylacetamide typically involves the amidation of diphenylacetic acid with hydroxylamine. One common method includes the reaction of diphenylacetic acid with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated through crystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Analyse Chemischer Reaktionen

Arten von Reaktionen

N-Hydroxy-2,2-Diphenylacetamid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann zu entsprechenden Oximen oxidiert werden.

Reduktion: Reduktionsreaktionen können sie in Amine umwandeln.

Substitution: Sie kann an nukleophilen Substitutionsreaktionen teilnehmen, insbesondere an der Hydroxylgruppe.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Als Reduktionsmittel werden Lithiumaluminiumhydrid und Natriumborhydrid verwendet.

Substitution: Nukleophile wie Amine und Thiole werden unter basischen Bedingungen eingesetzt.

Hauptprodukte, die gebildet werden

Oxidation: Bildung von Oximen.

Reduktion: Bildung von primären oder sekundären Aminen.

Substitution: Bildung von substituierten Amiden und anderen Derivaten.

Wissenschaftliche Forschungsanwendungen

N-Hydroxy-2,2-Diphenylacetamid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Reagenz in der organischen Synthese und als Baustein für komplexere Moleküle verwendet.

Biologie: Wirkt als Inhibitor von HDACs der Klasse IIa und ist daher wertvoll für die Untersuchung der epigenetischen Regulation.

Medizin: Potenzieller Therapeutikum für Krankheiten, die mit epigenetischer Dysregulation einhergehen, wie z. B. Krebs und neurodegenerative Erkrankungen.

Industrie: In der Entwicklung von Pharmazeutika verwendet und als Zwischenprodukt bei der Synthese anderer bioaktiver Verbindungen eingesetzt

Wirkmechanismus

N-Hydroxy-2,2-Diphenylacetamid übt seine Wirkungen durch Hemmung von HDACs der Klasse IIa aus. Es bindet an die aktive Stelle des Enzyms und verhindert die Deacetylierung von Histonproteinen. Diese Hemmung führt zu einem Anstieg der Histonacetylierung, was zu Veränderungen der Chromatinstruktur und Genexpression führt. Die Verbindung zielt speziell auf HDAC7 mit hoher Selektivität ab, was sie zu einem wertvollen Werkzeug für die Untersuchung der Rolle von HDACs in zellulären Prozessen macht .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

N-Hydroxy-9H-Xanthen-9-carboxamid: Ein weiterer selektiver HDAC-Inhibitor mit einer leicht unterschiedlichen Struktur.

Diphenylessigsäurehydroxamsäure: Teilt eine ähnliche Kernstruktur, jedoch mit unterschiedlichen Substituenten.

Einzigartigkeit

N-Hydroxy-2,2-Diphenylacetamid ist aufgrund seiner hohen Selektivität für HDACs der Klasse IIa, insbesondere HDAC7, einzigartig. Diese Selektivität ermöglicht eine gezielte Hemmung, reduziert Off-Target-Effekte und erhöht sein Potenzial als therapeutisches Mittel .

Biologische Aktivität

N-hydroxy-2,2-diphenylacetamide (NHDPAA) is a compound recognized for its selective inhibition of class IIa histone deacetylases (HDACs), which play a crucial role in epigenetic regulation and gene expression. This article provides a comprehensive overview of the biological activity of NHDPAA, including its mechanisms of action, biochemical properties, and potential therapeutic applications.

Targeting Histone Deacetylases

NHDPAA selectively inhibits class IIa HDACs by binding to the zinc ion at the active site, which is essential for the enzyme's deacetylase activity. This interaction leads to an increase in histone acetylation, resulting in a more relaxed chromatin structure that enhances gene expression . The compound's ability to alter gene expression patterns is significant for various cellular processes, including:

- Cell Cycle Regulation : By affecting the transcription of genes involved in cell cycle control.

- Apoptosis : Modulating apoptotic pathways through the regulation of pro-apoptotic genes.

- Differentiation : Influencing cellular differentiation by altering gene expression profiles.

NHDPAA exhibits sub-micromolar inhibitory activity against class IIa HDACs, making it a potent agent for studying epigenetic regulation. Its biochemical properties include:

- Molecular Structure : Characterized by a hydroxamic acid moiety that contributes to its HDAC inhibitory activity.

- Hydrogen Bonding : The compound forms N—H···O hydrogen bonds and C—H···O interactions that stabilize its structure .

Biological Activity Overview

The biological activities of NHDPAA extend beyond HDAC inhibition. It has shown potential in various therapeutic areas:

Case Studies and Research Findings

- Cancer Therapy : A study highlighted NHDPAA's role in enhancing the sensitivity of cancer cells to chemotherapeutic agents by modulating gene expression related to drug metabolism and resistance mechanisms. This suggests its potential as an adjunct therapy in cancer treatment .

- Inflammation Models : In animal models of inflammation, NHDPAA demonstrated significant reductions in inflammatory markers and improved clinical outcomes. This positions it as a candidate for developing new anti-inflammatory drugs.

- Antimycobacterial Activity : Research on NHDPAA derivatives indicated promising results against Mycobacterium tuberculosis, suggesting that modifications to the compound could enhance its efficacy as an anti-tubercular agent .

Eigenschaften

IUPAC Name |

N-hydroxy-2,2-diphenylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c16-14(15-17)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13,17H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFSBBVCLWMCGNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10286297 | |

| Record name | N-hydroxy-2,2-diphenylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10286297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4099-51-8 | |

| Record name | NSC44620 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44620 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-hydroxy-2,2-diphenylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10286297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diphenylacetohydroxamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-Hydroxy-2,2-diphenylacetamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZR6KC9X4LN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.